

Spectroscopic Validation of Tri(*o*-tolyl)phosphine and a Comparison with Triphenylphosphine

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Compound of Interest

Compound Name: *Tri(O-tolyl)lead*

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A comparative guide to the structural elucidation of triarylphosphines using spectroscopic methods.

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the spectroscopic data used for the structural validation of tri(*o*-tolyl)phosphine, with triphenylphosphine serving as a comparative standard. While the initial topic of interest was **tri(*o*-tolyl)lead**, the scarcity of publicly available spectroscopic data for this specific compound has led to the use of the well-characterized and structurally analogous tri(*o*-tolyl)phosphine as a suitable proxy. This allows for a comprehensive demonstration of spectroscopic validation techniques in the context of tri-substituted aryl organometallic-type structures.

The following sections present a summary of quantitative spectroscopic data, detailed experimental protocols for the key analytical methods, and visualizations of the experimental workflows.

Data Presentation: Spectroscopic Data Summary

The structural integrity of tri(*o*-tolyl)phosphine and triphenylphosphine can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm / Multiplicity / Assignment	Coupling Constants (J) Hz
Tri(o-tolyl)phosphine	7.24 (m, Ar-H), 7.22 (m, Ar-H), 7.06 (m, Ar-H), 6.72 (m, Ar-H)	$J(\text{H-H}) = 7.6, J(\text{H-H}) = 1.2,$ $J(\text{P-H}) = 13, J(\text{P-H}) = 5$ [1]
2.39 (s, CH_3)		
Triphenylphosphine	7.24-7.39 (m, Ar-H) [2]	

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm / Assignment
Tri(o-tolyl)phosphine	Data not readily available in detail
Triphenylphosphine	137.3 (d, C1, $J = 12.0$ Hz), 133.8 (dt, C2, $J = 19.0, 24.0$ Hz), 129.0 (s, C4), 128.7 (d, C3, $J = 7.0$ Hz) [3]

Table 3: ^{31}P NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
Tri(o-tolyl)phosphine	Data not readily available in detail
Triphenylphosphine	-6.2 [3]

Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet)

Compound	Key Absorption Bands (cm ⁻¹) / Assignment
Tri(o-tolyl)phosphine	Aromatic C-H stretch, C=C stretch, P-C stretch, C-H bend
Triphenylphosphine	Aromatic C-H stretch, C=C stretch, P-C stretch, C-H bend

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (m/z) / Key Fragments
Tri(o-tolyl)phosphine	304 [M] ⁺ ^[4]
Triphenylphosphine	262 [M] ⁺ ^[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen, carbon, and phosphorus nuclei within the molecule, providing information on the connectivity and structure.

Methodology:

- Sample Preparation:** A sample of approximately 5-10 mg of the analyte (tri(o-tolyl)phosphine or triphenylphosphine) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation:** A 400 MHz (or higher) NMR spectrometer is used for the analysis.
- 1H NMR Acquisition:**

- The spectrometer is tuned to the proton frequency.
- A standard one-pulse sequence is used.
- Data is acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
 - A wider spectral width (e.g., 240 ppm) is used, and a larger number of scans (typically 1024 or more) is required due to the low natural abundance of ^{13}C .
- ^{31}P NMR Acquisition:
 - The spectrometer is tuned to the phosphorus frequency.
 - A proton-decoupled pulse sequence is employed.
 - The spectral width is set to encompass the expected chemical shift range for phosphines.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard TMS (0 ppm for ^1H and ^{13}C NMR) or an external standard (e.g., 85% H_3PO_4 for ^{31}P NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
 - The KBr pellet containing the sample is placed in the sample holder.
 - The spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing structural clues.

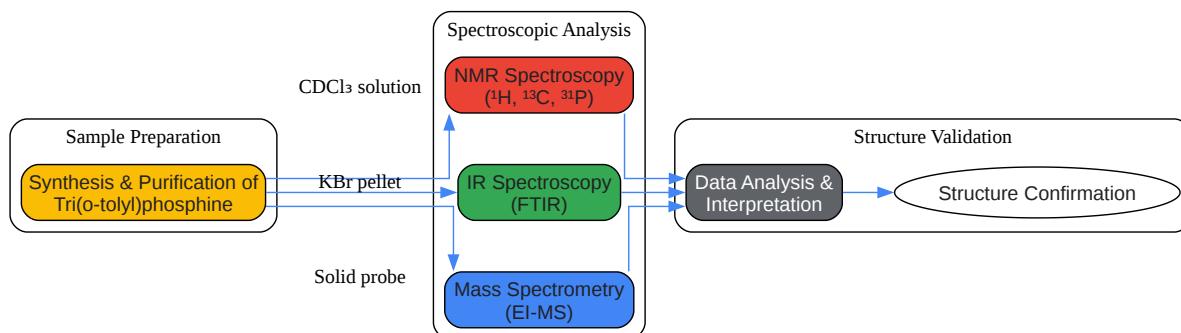
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization (Electron Ionization - EI):
 - The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
 - This causes the molecule to ionize and fragment.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector.
- Data Processing: A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z ratio. The molecular ion peak ($[M]^+$) confirms the molecular weight of the compound.

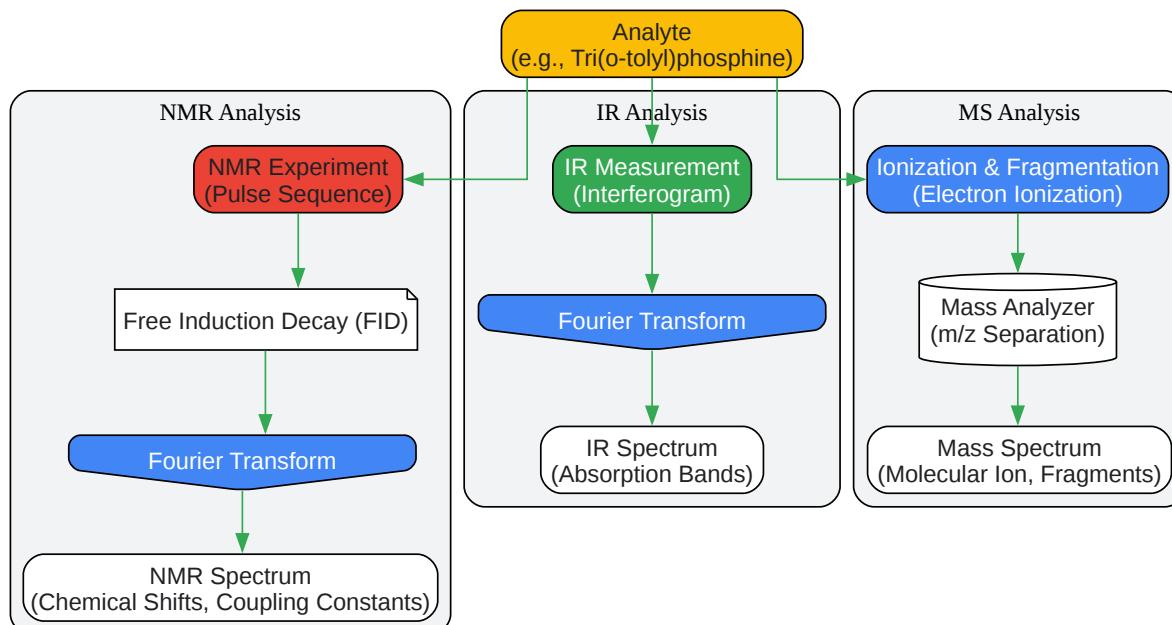
Mandatory Visualization

The following diagrams illustrate the general workflow for the spectroscopic validation of a triarylphosphine compound.



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Caption: Experimental workflow for the spectroscopic validation of tri(o-tolyl)phosphine.



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Caption: Logical flow of spectroscopic data acquisition and processing.

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